2-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid
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Overview
Description
2-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid is an organic compound that features a sulfonamide group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonamide Formation: The amine group reacts with dimethylsulfamoyl chloride to form the sulfonamide.
Coupling Reaction: Finally, the sulfonamide derivative is coupled with 3-bromobenzoic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce different sulfonamide derivatives.
Scientific Research Applications
2-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through the formation of stable complexes. The sulfonamide group can interact with amino acid residues in the active site of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-N,N-Dimethylsulfamoylphenyl)-4-chlorobenzoic acid
- 2-(3-N,N-Dimethylsulfamoylphenyl)-4-bromobenzoic acid
- 2-(3-N,N-Dimethylsulfamoylphenyl)-4-iodobenzoic acid
Uniqueness
2-(3-N,N-Dimethylsulfamoylphenyl)-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of compounds, improve binding affinity to biological targets, and alter the compound’s electronic properties.
Properties
IUPAC Name |
2-[3-(dimethylsulfamoyl)phenyl]-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)14-9-11(16)6-7-13(14)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVGZANOGQLAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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